molecular formula C9H14O B6588544 4-(but-3-yn-2-yl)oxane CAS No. 2229391-31-3

4-(but-3-yn-2-yl)oxane

Cat. No.: B6588544
CAS No.: 2229391-31-3
M. Wt: 138.2
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Description

4-(But-3-yn-2-yl)oxane is a six-membered oxygen-containing heterocyclic compound (tetrahydropyran derivative) with a but-3-yn-2-yl substituent at the 4-position. Its molecular formula is C₉H₁₂O (calculated based on structural analogs in and ). This compound combines the steric and electronic effects of a tetrahydropyran ring with the reactivity of an alkyne moiety.

Properties

CAS No.

2229391-31-3

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(but-3-yn-2-yl)oxane can be achieved through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide and an alkyne . This method is widely used due to its efficiency and the ability to introduce various substituents on the oxane ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under controlled conditions. The reaction is carried out in the presence of a palladium catalyst and a copper co-catalyst, with solvents such as ethanol or dimethyl sulfoxide (DMSO) being used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(but-3-yn-2-yl)oxane undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or nickel catalyst is typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the oxane ring.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted oxane derivatives.

Mechanism of Action

The mechanism of action of 4-(but-3-yn-2-yl)oxane involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-(But-3-yn-2-yl)oxane

  • Structure : The but-3-yn-2-yl group is attached at the 3-position of the oxane ring (C₉H₁₄O).
  • Key Differences :
    • Steric Effects : The 3-substituted isomer may exhibit different steric hindrance in reactions compared to the 4-substituted derivative.
    • Synthetic Accessibility : lists this isomer as a commercial building block, implying established synthetic routes.

Functionalized Oxane Derivatives

a) 4-(Bromomethyl)oxane
  • Structure : A bromomethyl group at the 4-position of oxane (C₆H₁₁BrO).
  • Comparison :
    • Reactivity : The bromine atom enables nucleophilic substitution reactions, unlike the alkyne in 4-(but-3-yn-2-yl)oxane.
    • Applications : Used in alkylation reactions to synthesize nicotinic acetylcholine receptor ligands (e.g., TC-1698).
b) 4-(Oxolan-3-yl)but-2-en-1-amine
  • Structure: Combines an oxolane (tetrahydrofuran) ring and a butene-amine moiety (C₈H₁₃NO).
  • Comparison: Hybrid Structure: Integrates both oxolane and alkene-amine functionalities, offering distinct reactivity compared to purely alkynyl-substituted oxanes. Biological Potential: Highlighted for applications in pharmaceuticals and agrochemicals due to its selectivity.
c) 2-{[4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)but-3-yn-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
  • Structure : A glycoside derivative with a complex alkynyl-substituted oxane core (C₂₃H₃₄O₈).
  • Solubility: Hydroxyl groups enhance hydrophilicity, unlike the nonpolar alkyne in the target compound.

Alkynyl-Substituted Analogs

a) 4-(4-Methoxyphenyl)but-3-yn-2-yl Acetates
  • Examples : Compounds 3b, 3c, and 3d from .
  • Comparison :
    • Synthesis : Prepared via propargyl glycolate chemistry, suggesting similar routes for this compound.
    • Physical Properties : Melting points range from 76–78°C (3e) to oily consistencies (3b), indicating variability based on substituents.
b) 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene (4m)
  • Structure : Aromatic and alkyne hybrid (C₂₀H₂₀O).
  • Comparison :
    • Electronic Effects : The phenyl group introduces conjugation, altering reactivity compared to the aliphatic oxane ring.
    • Synthetic Yield : 55% yield via photochemical methods, reflecting moderate efficiency.

Research Findings and Insights

  • Synthetic Challenges : Alkynyl-substituted oxanes require precise control over regioselectivity, as seen in the synthesis of TC-1698.
  • Biological Relevance : Structural analogs like 4-(Oxolan-3-yl)but-2-en-1-amine highlight the importance of hybrid heterocycles in drug discovery.
  • Physicochemical Properties : Melting points and solubility are highly substituent-dependent, with polar groups (e.g., hydroxyls) improving aqueous compatibility.

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